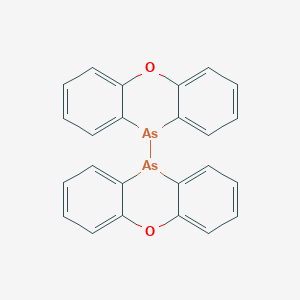
10-Phenoxarsinin-10-ylphenoxarsinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound is a derivative of arsenic and is widely used in scientific research for its potential applications in the field of medicine and biology.
作用機序
The mechanism of action of 10-Phenoxarsinin-10-ylphenoxarsinine involves the inhibition of PTPs by binding to the active site of the enzyme. This binding leads to the formation of a stable complex, which prevents the enzyme from carrying out its normal function. The inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine results in the activation of various signaling pathways, which leads to the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. In vivo studies have demonstrated that 10-Phenoxarsinin-10-ylphenoxarsinine has anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using 10-Phenoxarsinin-10-ylphenoxarsinine in lab experiments is its specificity towards PTPs. This compound has been shown to selectively inhibit PTPs without affecting other enzymes, which makes it a valuable tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Arsenic compounds are known to be toxic, and therefore, caution must be exercised when handling this compound.
将来の方向性
There are several future directions for the research on 10-Phenoxarsinin-10-ylphenoxarsinine. One of the areas of interest is the development of new derivatives of this compound that have improved potency and selectivity towards PTPs. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and autoimmune disorders. Finally, the use of 10-Phenoxarsinin-10-ylphenoxarsinine as a tool for studying the role of PTPs in various cellular processes is an area that requires further exploration.
Conclusion
In conclusion, 10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound has been extensively used in scientific research for its potential applications in the field of medicine and biology. The synthesis method of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The mechanism of action of this compound involves the inhibition of PTPs, which leads to the regulation of various cellular processes. The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
10-Phenoxarsinin-10-ylphenoxarsinine has been extensively used in scientific research for its potential applications in the field of medicine and biology. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
特性
CAS番号 |
15430-08-7 |
|---|---|
製品名 |
10-Phenoxarsinin-10-ylphenoxarsinine |
分子式 |
C24H16As2O2 |
分子量 |
486.2 g/mol |
IUPAC名 |
10-phenoxarsinin-10-ylphenoxarsinine |
InChI |
InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChIキー |
OIVNMJRHWQVFGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
同義語 |
10,10'-Bi(10H-phenoxarsine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



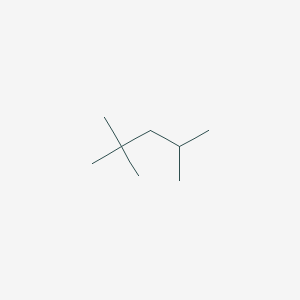
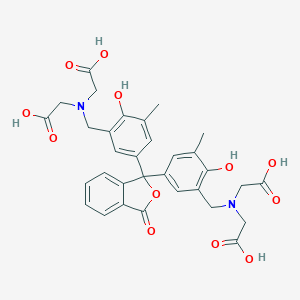
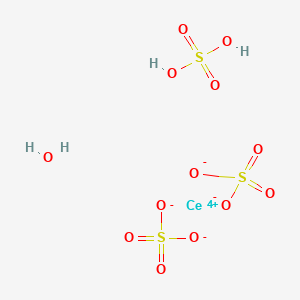
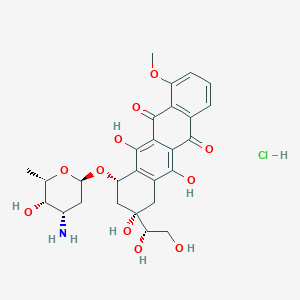
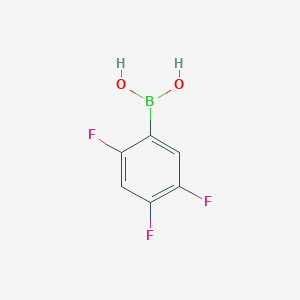
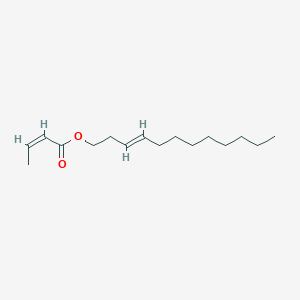
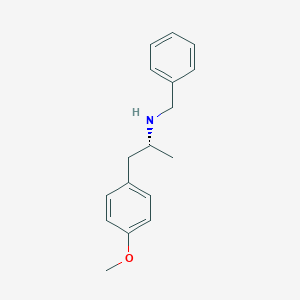
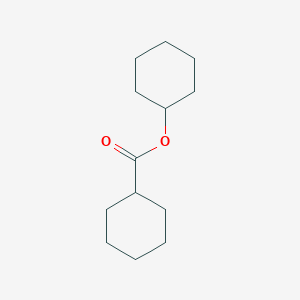
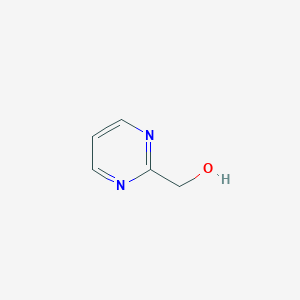
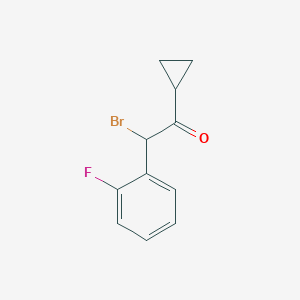
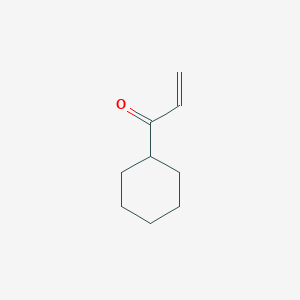
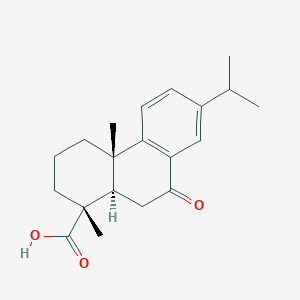
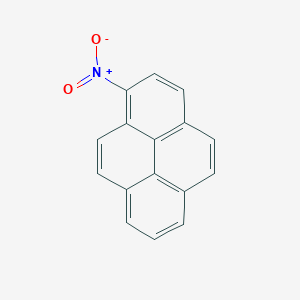
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)